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molecular formula C22H30N4O3S B8503558 1-Piperidineacetamide,4-[methyl(4-methylphenyl)amino]-n-[4-[(methylsulfonyl)amino]phenyl]- CAS No. 496057-18-2

1-Piperidineacetamide,4-[methyl(4-methylphenyl)amino]-n-[4-[(methylsulfonyl)amino]phenyl]-

Cat. No. B8503558
M. Wt: 430.6 g/mol
InChI Key: IZMQCQLNPRQEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435744B2

Procedure details

The title compound is prepared from 2-chloro-N-(4-methanesulfonylamino-phenyl)-acetamide (Example 180) and 4-(methyl-p-tolyl-amino)-piperidine [Arzneimittel Forschung/Drug Research 44(II), 989. (19994)]) according to the method described in Example 142b. Melting Point: 128-130° C. (diethylether)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]([NH:17][C:18]2[CH:23]=[CH:22][C:21]([NH:24][S:25]([CH3:28])(=[O:27])=[O:26])=[CH:20][CH:19]=2)=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.[CH3:29][N:30]([C:37]1[CH:42]=[CH:41][C:40]([CH3:43])=[CH:39][CH:38]=1)C1CCNCC1>C(OCC)C>[CH3:28][S:25]([NH:24][C:21]1[CH:20]=[CH:19][C:18]([NH:17][C:15](=[O:16])[CH2:14][N:11]2[CH2:10][CH2:9][CH:8]([N:30]([CH3:29])[C:37]3[CH:42]=[CH:41][C:40]([CH3:43])=[CH:39][CH:38]=3)[CH2:13][CH2:12]2)=[CH:23][CH:22]=1)(=[O:26])=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1CCNCC1)C1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)NC(CN1CCC(CC1)N(C1=CC=C(C=C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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